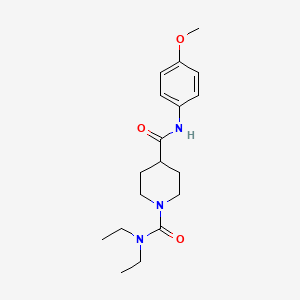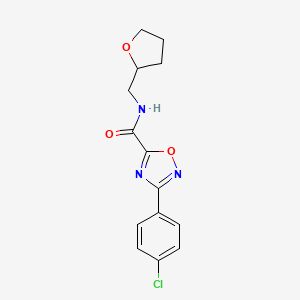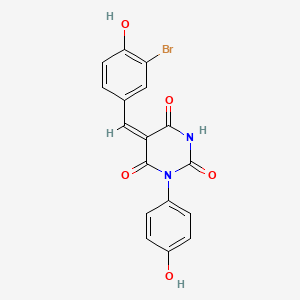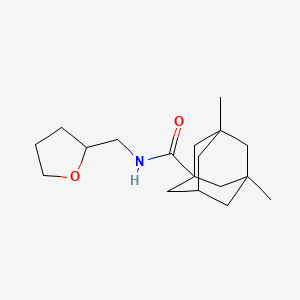![molecular formula C21H12ClIN4O3 B5349720 3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)
3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CNIQ and is a member of the quinazolinone family. In
作用機序
The mechanism of action of CNIQ is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting cell cycle progression. CNIQ has also been shown to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
CNIQ has been shown to have both biochemical and physiological effects. Biochemically, CNIQ has been shown to inhibit the activity of various enzymes such as topoisomerases and protein kinases. Physiologically, CNIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. However, the effects of CNIQ on normal cells and tissues are not fully understood.
実験室実験の利点と制限
One of the main advantages of CNIQ is its potential for use as a drug candidate for the treatment of cancer. CNIQ has also been used as a building block for the synthesis of novel materials with unique properties. However, the synthesis of CNIQ is a multi-step process that requires the use of various reagents and solvents, which can be challenging to handle. Additionally, the mechanism of action of CNIQ is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research and development of CNIQ. One potential direction is to further investigate the mechanism of action of CNIQ and its effects on normal cells and tissues. Another direction is to explore the potential applications of CNIQ in other fields such as organic electronics and material science. Additionally, the synthesis of CNIQ could be optimized to reduce the use of hazardous reagents and solvents.
合成法
The synthesis of CNIQ involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the reaction of 4-chloro-2-nitroaniline with iodine and acetic acid to form 4-chloro-2-nitroiodobenzene. This intermediate product is then reacted with 2-vinylpyridine in the presence of a palladium catalyst to form the vinylated product. Finally, the vinylated product is reacted with 2-aminobenzonitrile to form CNIQ.
科学的研究の応用
CNIQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CNIQ has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential drug candidate for the treatment of cancer. In material science, CNIQ has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, CNIQ has been used as a hole-transporting material in organic solar cells and has shown improved device performance.
特性
IUPAC Name |
3-(4-chloro-2-nitrophenyl)-6-iodo-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClIN4O3/c22-13-4-8-18(19(11-13)27(29)30)26-20(9-6-15-3-1-2-10-24-15)25-17-7-5-14(23)12-16(17)21(26)28/h1-12H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPJJAVZBXWMP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClIN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
![methyl 2-(5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5349667.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5349673.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5349676.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5349689.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349694.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)

![(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
![4-[(5-nitro-2-thienyl)methyl]thiomorpholine](/img/structure/B5349736.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)